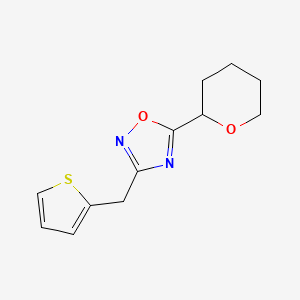![molecular formula C19H16ClN5O B3801042 1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile](/img/structure/B3801042.png)
1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile
概要
説明
1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring fused with a pyrazole ring, and it has a piperidine moiety attached to it. The presence of chlorine and nitrile groups further adds to its chemical complexity. Quinoline derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the quinoline ring, which can be achieved through the Friedländer condensation of aniline derivatives with ketones. The pyrazole ring is then introduced via cyclization reactions involving hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .
化学反応の分析
Types of Reactions
1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives with potential biological activities .
科学的研究の応用
1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用機序
The mechanism of action of 1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This binding is often facilitated by the presence of the quinoline and pyrazole rings, which can interact with the active sites of the targets. The chlorine and nitrile groups may also play a role in enhancing the binding affinity and specificity .
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug that also contains a quinoline ring.
Pyrazoloquinolines: Compounds with similar structures but different substituents, leading to varied biological activities.
Piperidine derivatives: Compounds with a piperidine moiety, used in various medicinal applications.
Uniqueness
1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a multi-target inhibitor make it a valuable compound in scientific research and drug development .
特性
IUPAC Name |
1-[7-chloro-2-(1H-pyrazol-4-yl)quinoline-4-carbonyl]piperidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c20-14-3-4-15-16(19(26)25-5-1-2-12(8-21)11-25)7-17(24-18(15)6-14)13-9-22-23-10-13/h3-4,6-7,9-10,12H,1-2,5,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSRBFMEALTRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC3=C2C=CC(=C3)Cl)C4=CNN=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-1H-imidazol-1-yl}methyl)-3-ethyl-4,5-dihydroisoxazole](/img/structure/B3800960.png)

![2-methyl-8-[(2-phenyl-1,3-thiazol-4-yl)methyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3800968.png)
![ethyl 3-(2-fluorobenzyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B3800976.png)

![methyl N-methyl-N-{[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}glycinate](/img/structure/B3800988.png)
![2-methoxy-3-[3-(1H-pyrazol-5-yl)phenyl]pyrazine](/img/structure/B3800992.png)
![2-[[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-methylamino]-N,N-dimethylacetamide](/img/structure/B3801001.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclopentanecarboxamide](/img/structure/B3801012.png)
![1-phenyl-4-{3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B3801017.png)
![4-fluoro-N-(3-{[1-methyl-2-(1H-pyrazol-1-yl)ethyl]amino}-3-oxopropyl)benzamide](/img/structure/B3801022.png)
![N-1,3-benzothiazol-2-yl-3-[(1-isoxazol-3-ylethyl)(methyl)amino]propanamide](/img/structure/B3801030.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)succinamide](/img/structure/B3801037.png)
![[3-(4,6-dimethoxy-1,3,5-triazin-2-yl)phenyl]methanol](/img/structure/B3801050.png)
